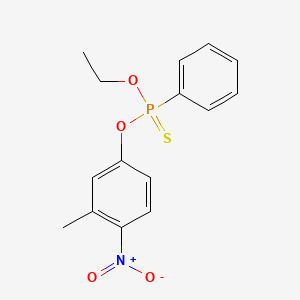
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is an organophosphorus compound with the molecular formula C15H16NO4PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphonothioate group bonded to a phenyl ring, an ethyl group, and a nitro-substituted tolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester typically involves the reaction of phenylphosphonothioic dichloride with ethanol and 4-nitro-m-tolyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
PhP(S)Cl2+C2H5OH+4-nitro-m-tolyl alcohol→Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of new esters or thioesters.
Aplicaciones Científicas De Investigación
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, especially as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus insecticides.
Comparación Con Compuestos Similares
- Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester
- Phenylphosphonothioic acid O-ethyl O-(4-nitro-o-tolyl) ester
Comparison: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is unique due to its specific nitro-substituted tolyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in enzyme inhibition, making it a valuable subject for further research.
Propiedades
Número CAS |
898-77-1 |
|---|---|
Fórmula molecular |
C15H16NO4PS |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
ethoxy-(3-methyl-4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H16NO4PS/c1-3-19-21(22,14-7-5-4-6-8-14)20-13-9-10-15(16(17)18)12(2)11-13/h4-11H,3H2,1-2H3 |
Clave InChI |
VFPPCHOMKLARRT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















